L-Gluconamide, N-octyl-

Catalog No.
S12812228
CAS No.
108032-98-0
M.F
C14H29NO6
M. Wt
307.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Gluconamide, N-octyl-

CAS Number

108032-98-0

Product Name

L-Gluconamide, N-octyl-

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-N-octylhexanamide

Molecular Formula

C14H29NO6

Molecular Weight

307.38 g/mol

InChI

InChI=1S/C14H29NO6/c1-2-3-4-5-6-7-8-15-14(21)13(20)12(19)11(18)10(17)9-16/h10-13,16-20H,2-9H2,1H3,(H,15,21)/t10-,11-,12+,13-/m0/s1

InChI Key

KTMBZDQOFPBYBL-RVMXOQNASA-N

Canonical SMILES

CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCCCCCCCNC(=O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O

L-Gluconamide, N-octyl- is a derivative of D-gluconic acid, characterized by an octyl group attached to the nitrogen atom of the amide functional group. Its chemical formula is C₁₄H₂₉NO₆, and it is known for its surfactant properties due to the presence of both hydrophilic (sugar) and hydrophobic (alkyl) components. This compound exhibits polymorphism, forming various structural modifications in solid-state, including monolayer crystals and micellar quadruple helices .

Typical of amides and sugar derivatives. It can undergo hydrolysis in aqueous environments, breaking down into its constituent parts: N-octylamine and D-gluconic acid. Additionally, it can engage in hydrogen bonding due to its hydroxyl groups, influencing its solubility and interaction with other molecules. The compound's ability to form noncovalent interactions results in unique structural formations such as fibers and gels .

L-Gluconamide, N-octyl- exhibits notable biological activities, particularly in the realm of surfactants and gelation agents. Research indicates that it possesses ice recrystallization inhibition properties, making it useful in cryopreservation applications. Additionally, it has been studied for its potential role in enhancing the mechanical properties of hair fibers through gelation behavior, indicating its utility in cosmetic formulations .

The synthesis of L-Gluconamide, N-octyl- typically involves the reaction of D-gluconic acid with octylamine under controlled conditions. This process may require specific catalysts or solvents to optimize yield and purity. The reaction generally proceeds via an amide bond formation mechanism, where the carboxylic acid group of D-gluconic acid reacts with the amine group of octylamine, releasing water as a byproduct .

L-Gluconamide, N-octyl- finds application across various fields:

  • Surfactants: It serves as a surfactant in formulations due to its amphiphilic nature.
  • Cryopreservation: Its ability to inhibit ice recrystallization makes it valuable in preserving biological samples.
  • Cosmetics: Utilized as a gelling agent and stabilizer in hair care products.
  • Biomedical: Investigated for potential applications in drug delivery systems due to its biocompatibility .

Studies on L-Gluconamide, N-octyl- have focused on its interactions with other molecules and surfaces. For instance, research has shown that it can form stable fibers upon adsorption to surfaces like mica, indicating strong intermolecular forces at play. These interactions are crucial for understanding its behavior in various applications, including material science and biotechnology .

L-Gluconamide, N-octyl- shares structural similarities with several other compounds that also feature sugar moieties combined with alkyl chains. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
N-Octyl-D-glucosideSugar moiety with an octyl groupPrimarily acts as a surfactant without amide functionality
N-Decyl-D-gluconamideSimilar structure but with a decyl chainExhibits different solubility characteristics
N-Octyl-D-galactosamineContains galactose instead of glucosePotentially different biological activities
N-Octyl-D-mannosamineMannose sugar derivativeUnique binding properties due to mannose configuration

L-Gluconamide, N-octyl- is unique due to its specific combination of hydrophilic and hydrophobic properties derived from both the gluconamide structure and the octyl chain, making it particularly effective in applications requiring surfactant behavior and gel formation .

Single-Step Amidation of D-Glucono-δ-Lactone

The direct amidation of D-glucono-δ-lactone represents the most straightforward synthetic approach for producing L-Gluconamide, N-octyl- . This method involves the nucleophilic attack of octylamine on the lactone carbonyl carbon, resulting in ring opening and subsequent amide bond formation [2]. The reaction proceeds through a well-established mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the lactone, leading to the formation of the desired gluconamide product [3].

The reaction typically requires heating to facilitate the amide bond formation, with temperatures ranging from 55 to 80 degrees Celsius being commonly employed [36]. The process benefits from the inherent reactivity of the lactone functionality, which serves as an activated carboxylic acid derivative that readily undergoes nucleophilic substitution reactions [8]. This single-step approach eliminates the need for additional coupling reagents or activation steps, making it both economically viable and synthetically efficient [25].

Solvent Systems and Reaction Optimization

Methanol emerges as the preferred solvent system for the amidation of D-glucono-δ-lactone with octylamine [36]. The selection of methanol provides several advantages including excellent solubility for both the lactone substrate and the amine nucleophile, moderate polarity that facilitates the reaction mechanism, and ease of product isolation through precipitation or crystallization [36]. Alternative solvent systems including ethanol and mixed alcohol-water systems have been investigated, though methanol consistently delivers superior yields and reaction rates [35] [38].

The optimization of reaction conditions reveals that solvent volume plays a critical role in reaction efficiency [36]. A typical protocol employs 40 milliliters of methanol per 2.00 grams of D-glucono-1,5-lactone, providing adequate dissolution while maintaining appropriate concentrations for optimal reaction kinetics [36]. The addition of octylamine in slight excess (1.5 to 1.6 equivalents) ensures complete consumption of the lactone substrate and compensates for any potential side reactions [36].

Reaction monitoring through thin-layer chromatography and nuclear magnetic resonance spectroscopy confirms the progress of amide formation [36]. The disappearance of the characteristic lactone carbonyl stretch at approximately 1750 wavenumbers in infrared spectroscopy, coupled with the appearance of amide carbonyl absorption around 1650 wavenumbers, provides reliable analytical confirmation of product formation [36] [37].

Temperature-Dependent Yield Analysis

Comprehensive temperature-dependent studies reveal an optimal reaction temperature range of 70 to 80 degrees Celsius for maximum yield of L-Gluconamide, N-octyl- [36]. The relationship between temperature and product yield follows a well-defined pattern, with yields increasing substantially from room temperature up to the optimal range [11] [12].

Temperature (°C)Reaction Time (minutes)Yield (%)Product Purity
2524015Low
4018035Moderate
55-609065Good
70-809579High
9012068Moderate

Temperature effects on reaction kinetics demonstrate that elevated temperatures facilitate both the dissolution of reactants and the activation energy required for amide bond formation [11]. However, temperatures exceeding 85 degrees Celsius lead to diminished yields due to potential degradation of the gluconic acid backbone and increased formation of undesired side products [12]. The optimal temperature window of 70 to 80 degrees Celsius represents a balance between reaction rate enhancement and product stability [36].

The temperature-dependent analysis also reveals that reaction times can be significantly reduced at optimal temperatures [36]. While room temperature reactions require several hours for completion, reactions conducted at 80 degrees Celsius achieve maximum conversion within 95 minutes [36]. This temperature optimization contributes substantially to the economic viability of large-scale production processes [11] [12].

Alternative Pathways via Calcium Galactonate Intermediate

Alternative synthetic pathways utilize calcium gluconate as an intermediate for the preparation of L-Gluconamide, N-octyl- [13] [15]. This approach involves the initial formation of calcium gluconate from gluconic acid, followed by subsequent conversion to the desired amide product [13]. The calcium salt intermediate offers enhanced stability and purification advantages compared to the direct lactone amidation route [14].

The calcium gluconate intermediate pathway begins with the neutralization of gluconic acid using calcium carbonate or calcium hydroxide [13] [15]. This reaction produces calcium gluconate in quantitative yields while eliminating potential impurities associated with free gluconic acid [14]. The resulting calcium salt demonstrates improved thermal stability and resistance to hydrolysis compared to the parent acid [15] [16].

Conversion of calcium gluconate to the target amide requires activation of the carboxylate functionality [13]. Common activation methods include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate [28]. These reagents facilitate the formation of activated intermediates that readily undergo nucleophilic attack by octylamine [28].

The calcium gluconate pathway offers particular advantages for industrial applications where consistent product quality and reproducible reaction conditions are paramount [14] [15]. The calcium salt intermediate can be isolated, purified, and stored prior to the amidation step, providing greater process control and flexibility in manufacturing schedules [16].

Industrial-Scale Production Considerations

Industrial-scale production of L-Gluconamide, N-octyl- requires careful consideration of process economics, environmental impact, and regulatory compliance [26]. The global gluconic acid market, valued at 187.96 million United States dollars in 2024, provides a robust foundation for derivative compound manufacturing [26]. Market projections indicate continued growth at a compound annual growth rate of 3.54 percent through 2032, supporting long-term investment in production infrastructure [26].

Large-scale synthesis strategies focus on maximizing atom economy and minimizing waste generation . The direct amidation approach using D-glucono-δ-lactone offers superior atom efficiency compared to multi-step synthetic routes [25]. Process intensification through optimized reaction conditions reduces solvent consumption and energy requirements while maintaining high product quality .

Quality control considerations for industrial production encompass both chemical purity and physical properties [24] [27]. Pharmaceutical-grade materials require purity levels exceeding 98 percent, necessitating robust analytical methods and stringent process controls [24]. Regulatory compliance demands comprehensive documentation of synthetic procedures, analytical methods, and quality specifications [27].

Continuous Flow Reactor Adaptations

Continuous flow reactor technology offers significant advantages for the industrial production of L-Gluconamide, N-octyl- [17] [20]. Flow chemistry enables precise temperature control, enhanced mass transfer, and improved reaction reproducibility compared to traditional batch processes [17]. The implementation of continuous flow systems results in space-time yields exceeding 1000 micromoles per liter per hour for similar amidation reactions [17].

Modern continuous flow reactor designs incorporate packed bed configurations with immobilized catalysts or structured reactors with optimized mixing characteristics [20]. Temperature control systems maintain reaction zones within narrow temperature ranges, typically ±2 degrees Celsius, ensuring consistent product quality [30]. Advanced process control algorithms monitor key parameters including temperature, pressure, flow rates, and residence time to maintain optimal reaction conditions [30] [32].

The scalability of continuous flow processes enables seamless transition from laboratory development to commercial production [30]. Modular reactor designs allow for capacity expansion through parallel operation or numbering-up strategies [20]. This approach reduces capital investment risks while providing flexibility to meet changing market demands [17].

Flow reactor optimization studies demonstrate that residence times of 15 to 25 minutes at temperatures of 75 to 80 degrees Celsius achieve optimal conversion rates [30]. The continuous nature of the process eliminates batch-to-batch variability and enables real-time quality monitoring [32]. Integration with downstream purification systems creates fully automated production lines with minimal manual intervention [20].

Purification Techniques for Pharmaceutical-Grade Material

Pharmaceutical-grade L-Gluconamide, N-octyl- requires sophisticated purification strategies to achieve the stringent purity standards demanded by regulatory authorities [18] [24]. Multi-stage purification protocols typically combine crystallization, chromatographic separation, and advanced filtration techniques to remove impurities and achieve target specifications [18].

Primary purification relies on selective crystallization from optimized solvent systems [36] [37]. Recrystallization from methanol or ethanol-water mixtures provides effective removal of unreacted starting materials and low molecular weight impurities [35] [46]. The crystallization process benefits from controlled cooling rates and seeding strategies to promote the formation of high-quality crystals with consistent particle size distribution [43] [46].

Purification MethodPurity Achievement (%)Recovery Yield (%)Processing Time
Single Crystallization85-9075-804-6 hours
Double Crystallization95-9765-708-12 hours
Chromatographic Purification98-99.580-8512-18 hours
Combined Methods>9970-7516-24 hours

Secondary purification employs high-performance liquid chromatography or supercritical fluid chromatography to achieve pharmaceutical-grade purity [18] [24]. These techniques enable the separation of closely related impurities including structural isomers and homologs that cannot be removed through crystallization alone [18]. Column chromatography using silica gel provides effective separation with gradient elution systems optimized for the specific polarity characteristics of gluconamide derivatives [42] [45].

Advanced purification protocols incorporate solid-phase extraction techniques using specialized adsorbents designed for carbohydrate-based compounds [24] [41]. Hydrophilic interaction chromatography proves particularly effective for gluconamide purification, achieving recovery rates exceeding 90 percent while maintaining high purity levels [39] [41]. The combination of multiple purification techniques ensures compliance with pharmaceutical quality standards while maintaining economically viable recovery yields [24] [27].

Crystallographic Analysis

Orthorhombic Crystal System Features

L-Gluconamide, N-octyl- exhibits crystalline behavior consistent with the orthorhombic crystal system, as demonstrated by closely related N-octyl-D-gluconamide analogues. The compound crystallizes predominantly in the orthorhombic space group P212121, with unit cell parameters showing characteristic dimensions of approximately a = 5.45 Å, b = 16.66 Å, and c = 36.90 Å [1] [2]. The asymmetric unit typically contains two crystallographically independent molecules, designated as molecules A and B, which adopt significantly different conformations despite their chemical identity [1] [2].

The orthorhombic crystal structure is characterized by three mutually perpendicular crystallographic axes of unequal length, providing a framework that accommodates the amphiphilic nature of the molecule. The extended aliphatic octyl chain requires substantial spatial accommodation along one crystallographic direction, while the hydrophilic gluconamide head group organizes along perpendicular axes to optimize intermolecular hydrogen bonding interactions [3] [1] [4].

The molecular packing within the orthorhombic lattice demonstrates a sophisticated arrangement where molecules adopt either head-to-tail monolayer configurations or more complex pairwise alternating orientations with interdigitating antiparallel aliphatic chains [1] [4]. This structural polymorphism within the orthorhombic system reflects the delicate balance between hydrophobic interactions of the octyl chains and the extensive hydrogen bonding network established by the gluconamide moieties [5] [6].

Hydrogen-Bond Network Topology

The hydrogen-bond network topology in L-Gluconamide, N-octyl- crystals represents a critical structural feature that governs both crystal stability and molecular organization. The compound exhibits extensive intermolecular hydrogen bonding patterns involving the multiple hydroxyl groups present in the gluconamide head group [7] [8] [9].

The hydrogen bonding network operates through several distinct motifs, including the formation of R21(8) hydrogen bonding patterns between adjacent molecules, where two molecules interact through a cyclic arrangement of hydrogen bonds [7]. The topology involves systematic interactions between hydroxyl groups and carbonyl oxygen atoms, with typical O···O distances ranging from 2.67 to 2.84 Å, indicating moderately strong hydrogen bonds [7] [8].

A particularly significant feature of the hydrogen bonding topology is the formation of infinite chains similar to β-sheet structures observed in proteins, suggesting potential for extended supramolecular aggregation [7]. The amide NH group participates in intermolecular hydrogen bonding with N···O distances of approximately 2.83-2.84 Å, creating continuous hydrogen-bonded chains that extend throughout the crystal lattice [7] [9].

The hydrogen bonding network demonstrates selectivity in its topology, with certain patterns occurring within individual crystal sheets while others bridge neighboring sheets [4] [8]. This hierarchical organization of hydrogen bonds creates a robust three-dimensional network where each molecule typically interacts with seven to ten neighboring molecules through various hydrogen bonding motifs [7].

Spectroscopic Profiling

¹H/¹³C NMR Spectral Interpretation

The ¹H and ¹³C NMR spectroscopic analysis of L-Gluconamide, N-octyl- reveals characteristic chemical shift patterns that provide detailed structural information about both the gluconamide head group and the octyl chain. The ¹³C NMR spectrum exhibits distinct resonance regions that can be systematically assigned to different structural components of the molecule [9] [10].

The carbonyl carbon of the amide functionality appears at approximately 173-175 ppm, characteristic of amide carbonyl environments [9] [10]. The gluconamide head group carbons resonate in the range of 68-76 ppm, with subtle variations depending on the specific hydroxyl substitution pattern and stereochemical environment [9] [10]. The C2 carbon typically appears around 69-76 ppm, while C3, C4, and C5 carbons show overlapping resonances in the 69-75 ppm region [9] [10].

The ¹³C chemical shifts of the octyl chain demonstrate a characteristic pattern with the N-adjacent carbon (C1 of octyl) appearing at 39-42 ppm, reflecting the electron-withdrawing effect of the amide nitrogen [9] [10]. The methylene carbons of the octyl chain (C2-C7) resonate in the typical alkyl region of 22-32 ppm, while the terminal methyl group appears at 14-15 ppm [9] [10].

Detailed ¹³C NMR analysis using REDOR (Rotational Echo Double Resonance) techniques has provided precise distance measurements between ¹⁵N-labeled amide nitrogen and neighboring ¹³C atoms, enabling conformational analysis of different polymorphic forms [9] [10]. These measurements reveal ¹³C-¹⁵N dipolar couplings ranging from 40 to 1220 Hz, corresponding to internuclear distances of 1.4 to 4.07 Å [9].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of L-Gluconamide, N-octyl- exhibits characteristic fragmentation patterns that provide valuable structural information for compound identification and structural elucidation. Under positive ionization conditions, the molecular ion [M+H]⁺ appears at m/z 308, though often with relatively low abundance (15-25% relative intensity) [11] [12] [13].

The primary fragmentation pathways involve sequential losses of water molecules and sugar-related fragments. The most abundant fragment ions typically include [M+H-18]⁺ at m/z 289 (30-45% relative intensity) resulting from water loss, and [M+H-32]⁺ at m/z 275 (40-60% relative intensity) corresponding to loss of the CH₂OH group [11] [12].

A characteristic base peak frequently appears at m/z 199 (60-80% relative intensity), representing the octyl chain fragment with the attached amino group following cleavage of the amide bond [11] [12]. This fragment subsequently loses water to yield m/z 181 (20-30% relative intensity), providing confirmation of the octyl chain attachment [11] [12].

The gluconamide head group generates several diagnostic fragments, including sugar backbone fragments at m/z 163 (15-25% relative intensity) and m/z 145 (10-20% relative intensity) [11] [12]. The octyl chain contributes additional fragments at m/z 127 (5-15% relative intensity) and m/z 113 (20-30% relative intensity), corresponding to various alkyl chain cleavages [11] [12].

These fragmentation patterns demonstrate the preferential cleavage at the amide bond, separating the hydrophilic and hydrophobic components of the molecule, followed by systematic degradation of both moieties through characteristic pathways involving water loss and carbon-carbon bond cleavages [11] [12] [13].

Computational Modeling Approaches

Molecular Dynamics Simulations of Self-Assembly

Molecular dynamics simulations of L-Gluconamide, N-octyl- self-assembly provide crucial insights into the supramolecular organization and aggregation behavior of this amphiphilic compound. The computational modeling typically employs all-atom force fields such as CHARMM36 or AMBER, with explicit solvent models including TIP3P or SPC water representations [14] [15] [16].

The simulations reveal that L-Gluconamide, N-octyl- molecules undergo spontaneous self-assembly into various supramolecular structures depending on concentration and environmental conditions. At concentrations above the critical micelle concentration, the molecules form micellar aggregates with aggregation numbers typically ranging from 20 to 100 molecules per micelle [15] [17]. The micelles adopt predominantly prolate ellipsoidal shapes rather than spherical geometries, with dimensions of approximately 2.4-3.4 nm in diameter for cylindrical regions [15] [17].

The molecular dynamics simulations demonstrate that the self-assembly process is driven primarily by hydrogen bonding interactions between the gluconamide head groups, combined with hydrophobic interactions among the octyl chains [16] [18]. The hydrogen bonding network formation occurs on timescales of tens to hundreds of picoseconds, while larger structural rearrangements and micelle shape changes occur over nanosecond timescales [17] [18].

Advanced simulations incorporating different water content levels reveal three distinct morphological outcomes: at low water content, the molecules form three-dimensional network structures through extensive intermolecular entanglement; at moderate water content, clear stratification occurs creating gel-water-gel layered structures; and at high water content, only small micelle-like aggregations form [16] [18].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

307.19948764 g/mol

Monoisotopic Mass

307.19948764 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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